20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Brand Name: Vulcanchem
CAS No.: 32742-88-4
VCID: VC18392551
InChI: InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3
SMILES:
Molecular Formula: C28H50O8
Molecular Weight: 514.7 g/mol

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

CAS No.: 32742-88-4

Cat. No.: VC18392551

Molecular Formula: C28H50O8

Molecular Weight: 514.7 g/mol

* For research use only. Not for human or veterinary use.

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol - 32742-88-4

Specification

CAS No. 32742-88-4
Molecular Formula C28H50O8
Molecular Weight 514.7 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3
Standard InChI Key IZCAZGDGLZWLNZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is C₂₈H₅₀O₈, with a molecular weight of 514.7 g/mol . Its structure comprises an octylphenol moiety linked to a polyoxyethylene (POE) chain containing six ethylene oxide (EO) units. The InChI key IZCAZGDGLZWLNZ-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Table 1: Key Physical-Chemical Properties

PropertyValueSource
Density1.038 g/cm³
Boiling Point593.3°C at 760 mmHg
Flash Point312.6°C
LogP (Partition Coefficient)4.26
PSA (Polar Surface Area)84.84 Ų

The compound’s LogP value of 4.26 indicates moderate hydrophobicity, balancing its affinity for both aqueous and nonpolar environments .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves ethoxylation of 4-octylphenol with ethylene oxide under alkaline conditions. Catalysts such as potassium hydroxide facilitate the stepwise addition of six EO units to the phenolic oxygen, forming the polyether chain . Industrial-scale production employs continuous-feed reactors operating at elevated temperatures (120–180°C) and pressures (3–5 bar) to optimize reaction kinetics .

Purification and By-Products

Post-synthesis, distillation removes unreacted octylphenol and short-chain ethoxylates. Residual catalysts are neutralized with weak acids, yielding a product with ≥98% purity . Common by-products include:

  • Shorter ethoxylates (e.g., 3–5 EO units) due to incomplete reaction.

  • Oxidation products from ethylene oxide degradation under high temperatures .

Applications in Industry and Research

Surfactant in Agrochemical Formulations

The compound serves as a co-formulant in plant protection products (PPPs), enhancing the solubility and stability of active ingredients. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) studies identify its presence in commercial herbicides and pesticides, where it improves droplet spread on hydrophobic plant surfaces .

Chromatographic Analysis

Reverse-phase HPLC methods utilizing Newcrom R1 columns (3 µm particles) enable precise quantification. Mobile phases comprising acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) achieve baseline separation with retention times <15 minutes .

Table 2: HPLC Conditions for Analysis

ParameterSpecification
ColumnNewcrom R1 (150 mm × 4.6 mm)
Mobile PhaseMeCN:H₂O:H₃PO₄ (75:24.9:0.1 v/v)
Flow Rate1.0 mL/min
DetectionUV-Vis (220 nm)

Environmental and Toxicological Profile

Environmental Persistence

As an APE, 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is prone to biodegradation into persistent metabolites like octylphenol. Monitoring data from aquatic sediments reveal concentrations exceeding predicted no-effect concentrations (PNECs), raising concerns about bioaccumulation .

Mammalian Toxicity

Rodent studies establish a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day for reproductive toxicity. Higher doses (≥200 mg/kg/day) correlate with reduced litter sizes and developmental abnormalities, likely due to oxidative stress mechanisms .

Regulatory Status and Analytical Challenges

Regulatory Restrictions

The European Union’s REACH regulation classifies APEs as Substances of Very High Concern (SVHC) due to endocrine-disrupting properties. Use in consumer products is prohibited, though agricultural exemptions persist under strict monitoring .

Detection in Complex Matrices

LC-HRMS with hydrophilic interaction chromatography (HILIC) improves detection limits in environmental samples. Fragmentation patterns (e.g., m/z 515.3578 for [M+H]⁺) enable unambiguous identification amid matrix interferences .

Future Directions and Alternatives

Green Surfactant Development

Research focuses on alkylpolyglucosides and sophorolipids as biodegradable alternatives. These bio-based surfactants offer comparable efficacy without estrogenic activity, though cost barriers hinder widespread adoption .

Advanced Remediation Techniques

Photocatalytic degradation using TiO₂ nanoparticles achieves >90% APE removal in wastewater. Ozonation and membrane filtration also show promise for large-scale treatment .

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